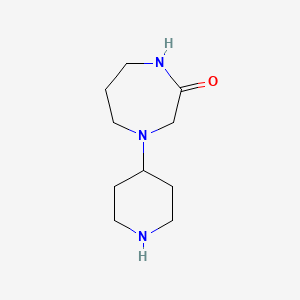

4-Piperidin-4-yl-1,4-diazepan-2-one

Description

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

4-piperidin-4-yl-1,4-diazepan-2-one |

InChI |

InChI=1S/C10H19N3O/c14-10-8-13(7-1-4-12-10)9-2-5-11-6-3-9/h9,11H,1-8H2,(H,12,14) |

InChI Key |

RCHWQJQMKBBMNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)CN(C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Piperidone Derivatives and Diazepanone Ring Closure

One general approach involves:

- Starting from 4-piperidone hydrochloride , a commercially available precursor.

- Construction of the diazepan-2-one ring through cyclization reactions involving appropriate amine and carbonyl functional groups.

- Functionalization at the 4-position of the diazepane ring with the piperidin-4-yl group via nucleophilic substitution or reductive amination.

This approach is supported by patent CN106432232A, which describes synthesis methods for related piperidinyl-diazepanone compounds through ring closure and substitution steps.

Stepwise Synthetic Scheme (Inferred)

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Piperidone Activation | Use 4-piperidone hydrochloride as starting material | Acidic aqueous or organic solvent |

| 2 | Diazepanone Ring Formation | Cyclization with diamine or amino acid derivatives to form diazepan-2-one ring | Heating under reflux, dehydrating agents |

| 3 | Introduction of Piperidin-4-yl | Nucleophilic substitution or reductive amination at 4-position | Mild base, reductant (e.g., NaBH4) |

| 4 | Purification | Chromatography or crystallization | Silica gel column, recrystallization |

This general scheme is consistent with known synthetic strategies for seven-membered lactams and piperidine-containing heterocycles.

Alternative Synthetic Routes from Patents on Piperidine Derivatives

Patents related to piperidine derivatives of benzimidazole (e.g., CA2100503C) provide insight into alkylation and substitution reactions on piperidine rings that may be adapted for preparing 4-piperidin-4-yl-1,4-diazepan-2-one:

- Alkylation of piperidine nitrogen with alkyl halides or tosylates in polar aprotic solvents such as dimethylformamide (DMF) under inert atmosphere.

- Use of sodium hydride as a base to deprotonate nitrogen atoms to facilitate substitution.

- Purification by extraction and conversion to salt forms for stability.

These methods highlight the feasibility of introducing substituents on piperidine rings under controlled conditions, which can be applied to the target compound.

Experimental Data and Reaction Conditions

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Solvents | Dimethylformamide (DMF), ethanol, water | DMF preferred for nucleophilic reactions |

| Bases | Sodium hydride (NaH), sodium hydrogen carbonate | Used to generate nucleophilic nitrogen |

| Temperature | Room temperature to 60 °C | Heating often required for cyclization |

| Reaction Time | 2 to 16 hours | Depends on step and reagent reactivity |

| Purification Methods | Extraction with ether, silica gel chromatography, recrystallization | Salt formation (e.g., fumarate) for isolation |

| Yields | Variable; often moderate to good yields reported in patents | Optimization needed for scale-up |

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The cyclization to form the diazepan-2-one ring is a critical step requiring precise control of temperature and stoichiometry to avoid side reactions.

- The nucleophilic substitution at the 4-position of the diazepane ring with piperidine is facilitated by the use of strong bases and polar aprotic solvents.

- Salt formation (e.g., fumarate salts) is commonly employed to improve compound stability and facilitate purification.

- The synthetic routes reported in patents indicate the feasibility of scalable production, although detailed yields and optimization parameters are often proprietary.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yl-1,4-diazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or diazepane rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted piperidine or diazepane derivatives.

Scientific Research Applications

4-Piperidin-4-yl-1,4-diazepan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Studied for its potential as a ligand for various biological targets.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ in substituents and ring systems, impacting their reactivity, stability, and applications:

| Compound Name | Core Structure | Substituents/Ring Modifications | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Piperidin-4-yl-1,4-diazepan-2-one | 1,4-diazepan-2-one + piperidine | Piperidine at position 4 | Not provided | Not available |

| 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride | Oxazepane (oxygen atom in ring) | Piperidine substituent; dihydrochloride salt | 1909306-29-1 | 257.2 |

| 4-Cyclopropyl-1,4-diazepan-2-one | 1,4-diazepan-2-one | Cyclopropyl at position 4 | 1797535-07-9 | 154.21 |

| (R)-4-Boc-3-methyl-1,4-diazepan-2-one | 1,4-diazepan-2-one | Boc-protected amine; methyl at position 3 | 685858-98-4 | 228.29 |

Key Observations :

- Oxazepane vs. Diazepanone: The oxazepane derivative (CAS 1909306-29-1) replaces a carbon with oxygen in the seven-membered ring, enhancing polarity and hydrogen-bonding capacity, which is advantageous in drug design .

- Substituent Effects : Cyclopropyl (CAS 1797535-07-9) and Boc-protected (CAS 685858-98-4) groups modulate steric bulk and solubility. The Boc group acts as a protective moiety in peptide synthesis .

Physical Properties

- 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride : High purity (≥95%), solid form, water-soluble due to dihydrochloride salt .

- 4-Cyclopropyl-1,4-diazepan-2-one : Lower molecular weight (154.21 g/mol), likely lipophilic due to cyclopropyl group .

Hazards and Handling

- 1,4-Diazepan-2-one hydrochloride : Classified as acutely toxic (oral, dermal, inhalation), corrosive to skin/eyes, and a respiratory irritant. Requires PPE (gloves, goggles) and controlled storage .

- Oxazepane derivative: No explicit hazard data, but dihydrochloride salts generally require cautious handling .

Case Studies :

Spectroscopic Data

- IR/NMR: 1-Benzyl-3-phenethyl-1,4-diazepan-2-one: IR peaks at 3273 cm⁻¹ (NH) and 1637 cm⁻¹ (C=O); NMR confirms aromatic protons and N-CH₂Ph groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.